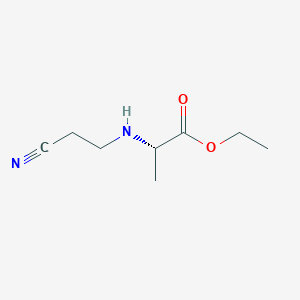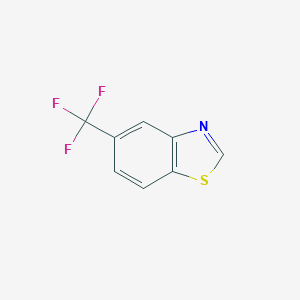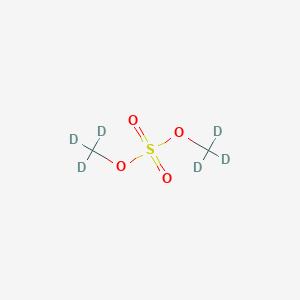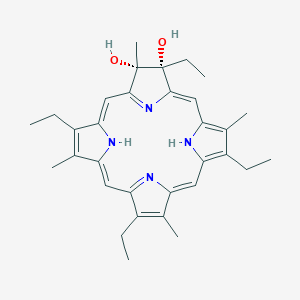
2,3-Dihydroxyetiochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxyetiochlorin (DHEt) is a synthetic compound that belongs to the class of etiochlorins. It is a unique molecule that has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DHEt is a promising compound that has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxyetiochlorin is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. In PDT, 2,3-Dihydroxyetiochlorin is selectively taken up by cancer cells and activated by light, leading to the destruction of cancer cells while sparing healthy cells.
Effets Biochimiques Et Physiologiques
2,3-Dihydroxyetiochlorin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and modulate the immune system. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydroxyetiochlorin in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it an ideal candidate for use in PDT. However, one of the main limitations of using 2,3-Dihydroxyetiochlorin is its sensitivity to light. This can make it difficult to handle and store, and it can also limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Dihydroxyetiochlorin. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,3-Dihydroxyetiochlorin, including its use as a photosensitizer in other types of therapy, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydroxyetiochlorin and its potential side effects.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroxyetiochlorin is a complex process that involves several steps. The most common method of synthesis involves the reaction of etioporphyrin I with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2,3-Dihydroxyetiochlorin. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
2,3-Dihydroxyetiochlorin has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have antimicrobial and anticancer properties. In biology, it has been used as a photosensitizer in photodynamic therapy (PDT) to treat various diseases, including cancer and skin disorders. In chemistry, it has been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
130650-84-9 |
|---|---|
Nom du produit |
2,3-Dihydroxyetiochlorin |
Formule moléculaire |
C32H40N4O2 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |
InChI |
InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |
Clé InChI |
WSQGPJYZFHUZBN-AJQTZOPKSA-N |
SMILES isomérique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
Synonymes |
2,3-dihydroxyetiochlorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



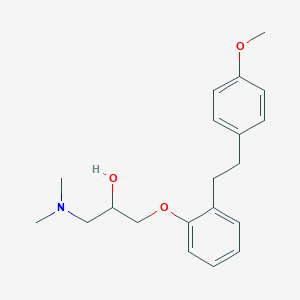
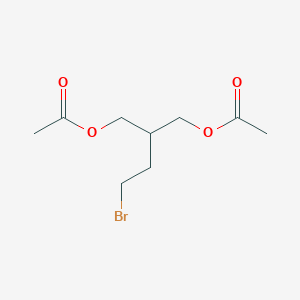
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
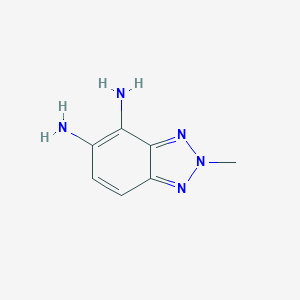
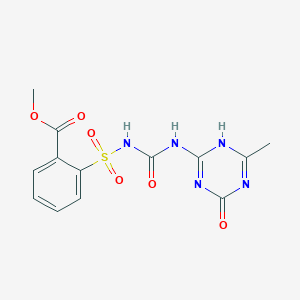
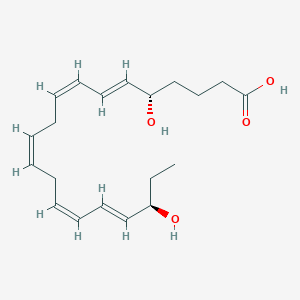
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
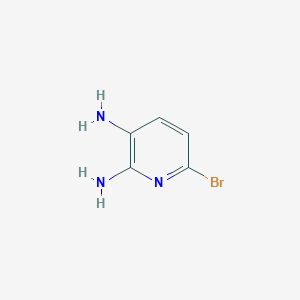
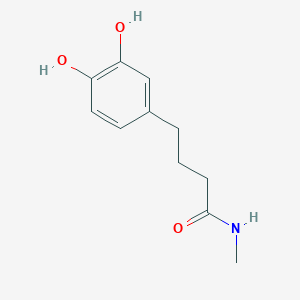
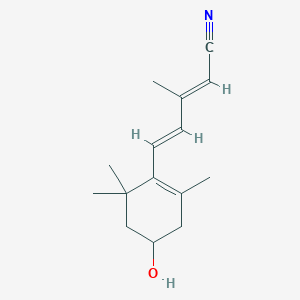
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
